molecular formula C6H2Cl3N3 B6357240 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1627905-79-6

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B6357240
CAS No.: 1627905-79-6
M. Wt: 222.5 g/mol
InChI Key: WLHRHHIDKGSWKY-UHFFFAOYSA-N
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Description

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C₆H₂Cl₃N₃. It is characterized by a fused ring structure consisting of a pyrrole ring and a triazine ring, with three chlorine atoms attached at the 2, 4, and 5 positions.

Biochemical Analysis

Biochemical Properties

It is known that this compound is an integral part of several kinase inhibitors . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can stop or slow down the growth of cancer cells .

Cellular Effects

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various transporters or binding proteins, and can have effects on the localization or accumulation of the compound .

Subcellular Localization

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have effects on the activity or function of the compound, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trichloropyrrole with cyanogen azide in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
  • 2,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
  • 2,4,6-Trichloropyrimidine

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHRHHIDKGSWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Cl)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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